

humulene oxide II biological activity comparison with other humulene derivatives

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Compound Focus: (1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

CAS No.: 19888-34-7

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Biological Activities of Humulene Derivatives at a Glance

Compound Name	Reported Biological Activities	Key Experimental Findings & Models	Proposed Mechanisms of Action
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| **α -Humulene (α -Caryophyllene)** | **Anti-inflammatory** [1] [2] [3], **Anticancer** [1] [2], **Antimicrobial** [2] |
- **In vivo:** Oral admin (50 mg/kg) reduced inflammation in rodent paw oedema & airway models [1].

- **In vitro:** Cytotoxicity against various adenocarcinomas (e.g., colorectal, breast) [1]. | - Induction of mitochondrial dysfunction [1].
- Reduction of intracellular glutathione & induction of oxidative stress [1].
- Activation of CB2 & adenosine A2a receptors [1]. | | **Humulene Epoxide II** | Information Limited | - Identified as a constituent (7.4% at 2h, 6.8% at 4h) in *Duguetia lanceolata* bark essential oil [4]. Specific bioactivity not detailed in available data. | Information Limited | | **β -Caryophyllene Oxide** | **Anticancer** [5] [6] [7], **Neuroprotective** [8], **Analgesic & Anti-inflammatory** [6] [7], **Enzyme Inhibition** [6] | - **In vitro:** Enhanced efficacy of 5-fluorouracil & oxaliplatin in colon cancer cells (Caco-2, SW-620) [5].
- **In silico:** High-affinity binding to neurodevelopmental targets (CSNK2B, GRIN1, MAPK1) [8].

- Inhibited CYP3A activity in human liver microsomes [6]. | - Disruption of mitochondrial membrane potential & activation of initiator caspases [5].
- Inhibition of PI3K/AKT/mTOR/S6K1 pathways & ROS-mediated MAPKs activation [7].
- **Note:** Does not bind to cannabinoid receptors (CB1/CB2) [7]. |

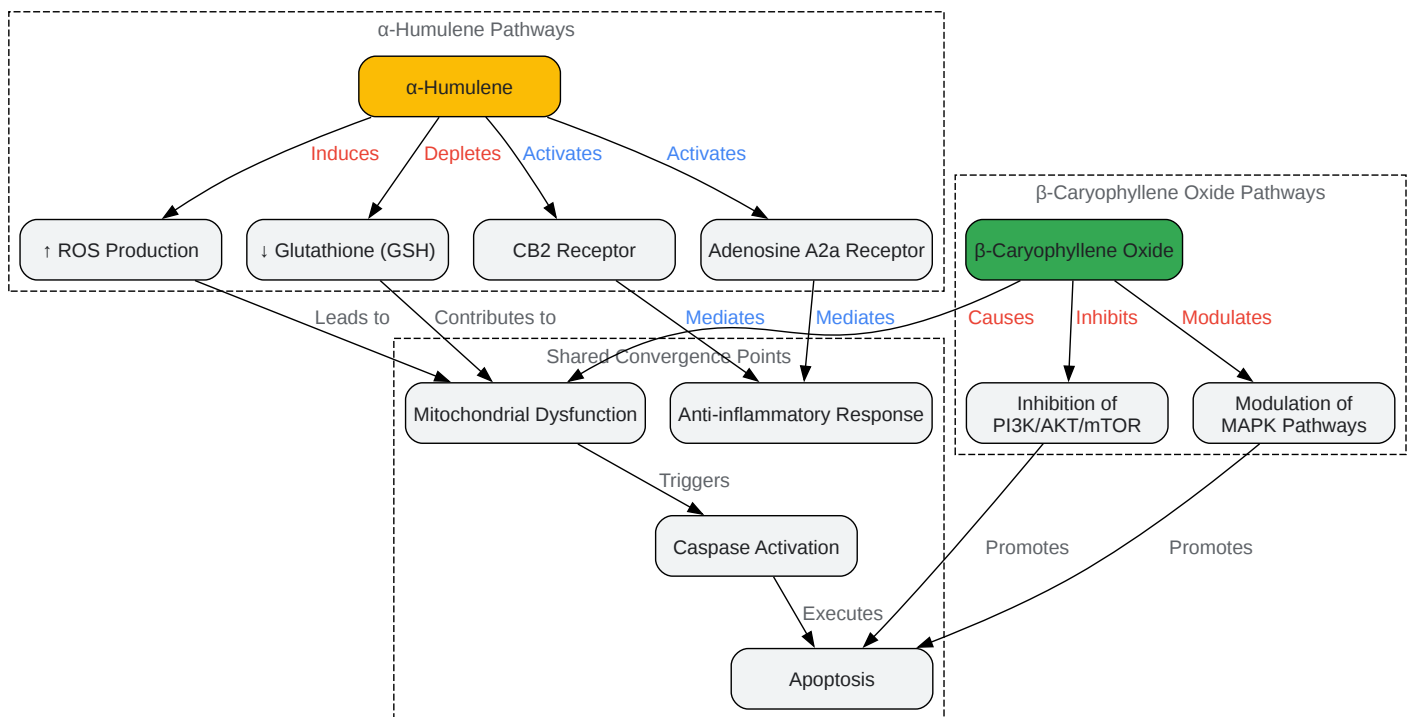
Detailed Experimental Protocols from Cited Research

For reproducibility, here are the key methodologies from the studies referenced.

- **Cytotoxicity and Antiproliferative Assays (in vitro)**
 - **Common Cell Lines:** Experiments frequently use human cancer cell lines such as **Caco-2** and **SW-620** (colon cancer), **HeLa** (cervical cancer), and **MCF-7** (breast cancer) [5] [9] [7].
 - **Viability Measurement:** A standard method is the **MTT assay**, which measures cell metabolic activity and is used to determine IC₅₀ values (the concentration that inhibits cell growth by 50%) [9].
 - **Combination Studies:** To test synergy with chemotherapeutics, cells are treated with sesquiterpenes (e.g., α -Humulene, β -Caryophyllene Oxide) alongside drugs like **5-fluorouracil (FU)** or **oxaliplatin (OxPt)**. Viability is then compared to single-agent treatments [5].
- **Anti-inflammatory Activity Assessment**
 - **Cell Model:** The **LPS-induced RAW 264.7 murine macrophage** model is widely used [3].
 - **Procedure:** Macrophages are stimulated with bacterial **LPS** to trigger a robust inflammatory response. Test compounds are added concurrently or prior to stimulation.
 - **Measurement:** The anti-inflammatory effect is quantified by measuring the reduction in secreted **pro-inflammatory cytokines** (e.g., **IL-6**, **TNF- α** , **IL-1 β**) using techniques like ELISA [3].
- **Analysis of Apoptotic Mechanisms**
 - **Mitochondrial Membrane Potential ($\Delta\Psi_m$):** Changes in $\Delta\Psi_m$, an early marker of apoptosis, are detected using fluorescent dyes like JC-1 [5].
 - **Caspase Activity:** The activation of initiator and executioner caspases, key enzymes in apoptosis, is measured using specific colorimetric or fluorogenic substrates [5].
 - **Oxidative Stress:** Intracellular levels of **reactive oxygen species (ROS)** and **glutathione (GSH)** are measured to assess pro-oxidant effects, which can contribute to cell death [1].

Signaling Pathways of Humulene Derivatives

The following diagram synthesizes the key molecular pathways modulated by α -Humulene and β -Caryophyllene Oxide as described in the literature. This illustrates their multi-target potential, particularly in anti-cancer and anti-inflammatory contexts.



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Key Comparative Insights

The available data, while incomplete for a direct comparison, highlights critical distinctions:

- **α -Humulene** demonstrates broad anti-inflammatory and anticancer properties, acting through oxidative stress induction and specific receptor activation (CB2, A2a) [1] [2].
- **β -Caryophyllene Oxide** is a potent enhancer of conventional chemotherapy drugs, operates through cannabinoid-receptor-independent pathways, and shows strong neuroprotective potential in silico models [5] [8] [7].
- **Humulene Oxide II** remains significantly under-studied. Its identification as a notable component in plant essential oils suggests it merits targeted investigation to determine if its bioactivity profile aligns with or diverges from its more well-known relatives [4].

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